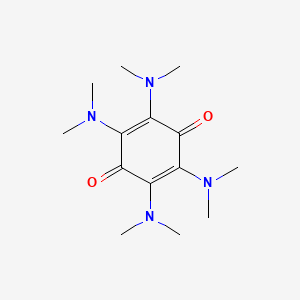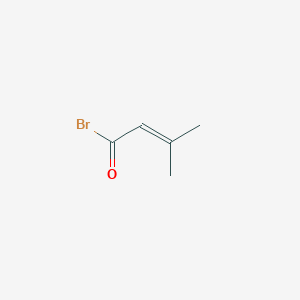
2-Butenoyl bromide, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoyl bromide, 3-methyl- is an organic compound with the molecular formula C5H7BrO. It is a derivative of butenoic acid, where the bromine atom is attached to the carbonyl carbon, and a methyl group is attached to the third carbon of the butenoic chain. This compound is known for its reactivity and is used in various organic synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
2-Butenoyl bromide, 3-methyl- can be synthesized through the bromination of 3-methyl-2-butenoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the carbonyl carbon.
Industrial Production Methods
In an industrial setting, the production of 2-butenoyl bromide, 3-methyl- involves the large-scale bromination of 3-methyl-2-butenoyl chloride using bromine gas. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
2-Butenoyl bromide, 3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or alcohols (ROH) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen bromide (HBr), or sulfuric acid (H2SO4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.
Major Products
Substitution: Products include alcohols, amines, or ethers.
Addition: Products include dibromo compounds or haloalkanes.
Elimination: Products include alkenes or alkynes.
科学的研究の応用
2-Butenoyl bromide, 3-methyl- is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 2-butenoyl bromide, 3-methyl- involves its reactivity as an electrophile. The bromine atom attached to the carbonyl carbon makes the compound highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications in their structure and function.
類似化合物との比較
Similar Compounds
2-Butenoyl chloride, 3-methyl-: Similar structure but with a chlorine atom instead of bromine.
2-Butenoyl fluoride, 3-methyl-: Similar structure but with a fluorine atom instead of bromine.
2-Butenoyl iodide, 3-methyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Butenoyl bromide, 3-methyl- is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. Compared to its chloride, fluoride, and iodide counterparts, the bromide derivative offers a distinct combination of reactivity and ease of handling in laboratory and industrial settings.
特性
CAS番号 |
10606-43-6 |
|---|---|
分子式 |
C5H7BrO |
分子量 |
163.01 g/mol |
IUPAC名 |
3-methylbut-2-enoyl bromide |
InChI |
InChI=1S/C5H7BrO/c1-4(2)3-5(6)7/h3H,1-2H3 |
InChIキー |
FUMUHWGRMISCAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)

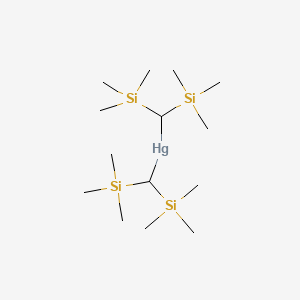
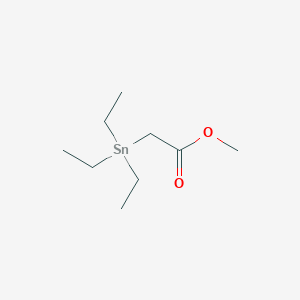

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
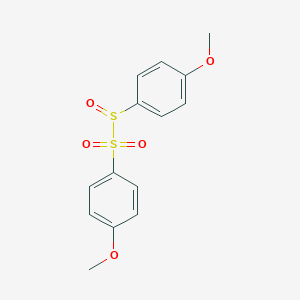
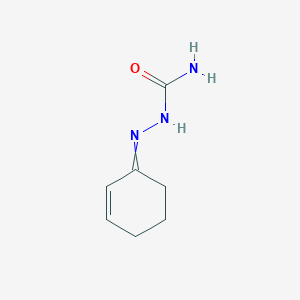

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

